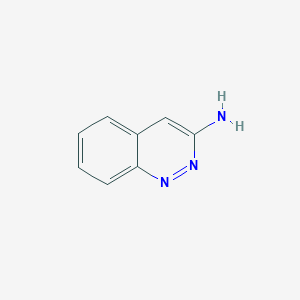

Cinnolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

cinnolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJAESIQEOLWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400873 | |

| Record name | 3-aminocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-79-1 | |

| Record name | 3-Cinnolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17372-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cinnolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Cinnolin 3 Amine and Its Derivatives

Classical and Contemporary Approaches to Cinnolin-3-amine Synthesis

The synthesis of the this compound core and its derivatives has been achieved through a variety of methods, evolving from established classical routes to more contemporary strategies that offer improved efficiency and functional group tolerance.

Diazotization and Cyclization Reactions for Cinnoline-3-ol Precursors

A foundational approach to the cinnoline (B1195905) framework involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the resulting diazonium salt. The intermediate hydrazine (B178648) then undergoes cyclization when heated in hydrochloric acid to yield Cinnolin-3-ol. ijariit.com This classical method, known as the Neber-Bossel synthesis, provides a direct route to 3-hydroxycinnolines, which can serve as precursors to this compound. ijariit.com The yields of this reaction are influenced by substituents on the aromatic ring, with unsubstituted and 4-chloro-substituted rings giving yields of 60% and 70%, respectively. ijariit.com

Another classical route, the Richter synthesis, involves the diazotization of ortho-amino-phenylpropionic acid and subsequent cyclization of the arenediazonium salt to form the cinnoline ring. ijariit.com

Multi-step Synthetic Strategies for Cinnoline-3-amine Derivatization

The derivatization of the this compound scaffold often involves multi-step synthetic sequences. For instance, the synthesis of 4-amino cinnoline-3-carboxamide derivatives has been accomplished through the intramolecular cyclization of a hydrazone, which is formed by coupling a diazotized substituted aniline (B41778) with cyanoacetamide. pnrjournal.com These carboxamides can be further functionalized, for example, by condensation with p-aminobenzene sulfonyl chloride to yield substituted cinnoline sulfonamide derivatives. pnrjournal.com

Another strategy involves the reaction of 6,7-methylenedioxy-4-cinnoline with phosphorus pentachloride and phosphorus trichloride (B1173362) to generate a reactive intermediate. This intermediate can then be reacted with various primary alkylamines to produce a range of substituted cinnoline derivatives. ijper.org Further intramolecular cyclization of iodobenzamides, formed from the reaction of 2-iodo-4,5-dimethoxybenzoic acid chloride with 4-amino-6,7-methylenedioxycinnoline, can be achieved via the Heck reaction to yield complex polycyclic structures. ijper.org

The synthesis of 3-substituted isoindolin-1-ones, which can serve as precursors to cinnoline derivatives, has been achieved through a nucleophilic addition reaction between 2-cyanobenzaldehyde (B126161) and 2-nitroaniline (B44862) derivatives, followed by cyclization and rearrangement. acs.orgnih.gov These isoindolin-1-ones can then undergo intramolecular cyclization to form the corresponding cinnolines. acs.orgnih.gov

Regioselective Functionalization of the Cinnoline Core at the C-3 Position

Achieving regioselective functionalization of the cinnoline ring system is crucial for the synthesis of specific isomers. The use of TMP (2,2,6,6-tetramethylpiperidide) metal bases has emerged as a powerful tool for the regioselective metalation of the cinnoline scaffold. rsc.org Specifically, the use of a frustrated Lewis pair consisting of BF₃·OEt₂ and TMP₂Mg·2LiCl allows for magnesiation at the C-3 position. rsc.orgacs.org This regioselectivity provides a direct route to introduce various functional groups at this specific position through subsequent reactions with electrophiles. rsc.org

This method enables the preparation of 3,8-disubstituted cinnolines through successive metalations. acs.org A variety of functionalizations, including acylation, allylation, and cross-coupling reactions with aryl halides or alkenyl iodides, have been successfully carried out using this approach. acs.org

Metal-Catalyzed Coupling and Annulation Reactions in Cinnoline Synthesis

The advent of metal-catalyzed reactions has significantly advanced the synthesis of cinnolines and their derivatives, offering efficient and atom-economical routes to this heterocyclic system.

Rhodium-Catalyzed Transformations for Cinnoline Derivatives

Rhodium catalysis has proven to be a versatile tool for the construction of the cinnoline scaffold. A notable method involves the Rh(III)-catalyzed cascade oxidative coupling and cyclization reaction of Boc-arylhydrazines with alkynes. researchgate.netacs.org This approach demonstrates broad substrate scope and high stereoselectivity, providing an efficient pathway to both cinnolines and cinnolinium salt derivatives. researchgate.netacs.org A key five-membered rhodacycle intermediate has been isolated, offering insight into the reaction mechanism. researchgate.netacs.org

Another rhodium-catalyzed approach involves the [4+2] annulation of N-aryl pyrazolones with diazo compounds, leading to pyrazolone-fused cinnoline derivatives. dntb.gov.ua This reaction proceeds through a cascade of C-H activation and intramolecular cyclization. dntb.gov.ua Furthermore, the rhodium(III)-catalyzed reaction of 1-alkyl-1-phenylhydrazines with α-diazo β-keto esters provides access to cinnoline derivatives through sequential N-amino-directed C-H functionalization, C-C coupling, and intramolecular dehydration. thieme-connect.com

Palladium-Catalyzed Reactions in Cinnoline Chemistry

Palladium catalysis has also been extensively utilized in the synthesis of cinnoline derivatives. A simple and efficient method involves the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes, yielding 3,4-disubstituted cinnolines in moderate to good yields. researchgate.net This reaction is compatible with a range of functional groups. researchgate.net

Palladium-catalyzed dual C-H activation has been employed in the cascade annulation of pyrazolones and aryl iodides to construct benzo[c]cinnoline (B3424390) derivatives. acs.orgresearchgate.net This one-pot strategy demonstrates good functional group tolerance. acs.orgresearchgate.net The resulting benzo[c]cinnoline can be readily converted into other cinnoline derivatives. acs.orgresearchgate.net

Furthermore, the palladium-catalyzed [4+2] annulation of pyrazol-3-ones with substituted allenoates has been developed for the synthesis of pyrazolone-fused cinnolines. acs.org Mechanistic studies indicate that the reaction proceeds through ortho-C-H activation, followed by cyclopalladation and migratory insertion of the allenoate to form a seven-membered palladacycle, which then undergoes reductive elimination to furnish the final product. acs.org Intramolecular C-H arylation of 2-bromo-4-phenylaminocinnoline in the presence of a palladium catalyst has also been reported to yield indolo[3,2-c]cinnoline. cnr.it

Copper-Catalyzed Annulations in Cinnoline Synthesis

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of cinnoline derivatives through the formation of crucial C-N bonds. eurekaselect.com These methods often proceed via annulation, a process where a new ring is formed onto an existing one.

One notable approach involves the copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones. rsc.orgnih.gov This reaction efficiently constructs the cinnoline core. Another strategy developed by Xu and colleagues is a copper-catalyzed aerobic annulation that involves dehydrogenative amination to yield cinnolines. rsc.orgnih.govrsc.org Wang's group has also contributed a copper-catalyzed cascade cyclization for the regioselective synthesis of functionalized cinnolines. rsc.orgnih.govrsc.org Furthermore, a tandem copper-catalyzed annulation has been designed to produce functionalized cinnolines from hydrazine nucleophiles. ijper.org

Copper catalysis has also been utilized in the synthesis of related nitrogen-containing heterocycles. For instance, a copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines provides a route to quinazolinone derivatives. organic-chemistry.org Additionally, copper-catalyzed methods have been developed for the synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles through a tandem Knoevenagel condensation, amination, and cyclization. rsc.org The activation of C(sp3)–H bonds in DMF, catalyzed by copper, allows for methyl transfer to aromatic amines, leading to α-amino nitriles. rsc.org

The versatility of copper catalysis is further demonstrated in the N-arylation of various nitrogen-containing compounds. For example, copper catalysts facilitate the N-arylation of 1,2,4-oxadiazin-5(6H)-ones using diaryliodonium salts. x-mol.net Enantioselective propargylic amination of propargylic esters has also been achieved using copper catalysts in combination with chiral phosphine (B1218219) ligands. snnu.edu.cn

Table 1: Examples of Copper-Catalyzed Reactions for Cinnoline and Related Heterocycle Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product | Reference |

| Aerobic Intramolecular Dehydrogenative Cyclization | N-methyl-N-phenylhydrazones | Copper catalyst | Cinnolines | rsc.orgnih.gov |

| Aerobic Annulation via Dehydrogenative Amination | Not specified | Copper catalyst | Cinnolines | rsc.orgnih.govrsc.org |

| Cascade Cyclization | Not specified | Copper catalyst | Functionalized Cinnolines | rsc.orgnih.govrsc.org |

| Tandem Annulation | Hydrazine nucleophiles | Copper catalyst | Functionalized Cinnolines | ijper.org |

| Tandem Reaction | 2-Aminobenzamides, Tertiary amines | Copper catalyst | Quinazolinone derivatives | organic-chemistry.org |

| Tandem Knoevenagel Condensation/Amination/Cyclization | ortho-Bromobenzaldehyde, Active methylene (B1212753) nitriles | Copper catalyst | 2-Aminoquinolines, 2-Arylquinoline-3-carbonitriles | rsc.org |

| Methyl Transfer from DMF | Aromatic amines, DMF | Copper catalyst | α-Amino nitriles | rsc.org |

| N-Arylation | 1,2,4-Oxadiazin-5(6H)-ones, Diaryliodonium salts | Copper catalyst | N-Aryl-1,2,4-oxadiazin-5(6H)-ones | x-mol.net |

| Enantioselective Propargylic Amination | Propargylic esters | CuOTf·0.5C6H6, (R)-Cl-MeO-biphep | Chiral propargylamines | snnu.edu.cn |

Green Chemistry Approaches and Sustainable Synthetic Methods for Cinnoline-3-amine Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cinnoline derivatives, aiming for more environmentally benign and efficient processes. These approaches include the use of microwave assistance and the development of catalyst- and additive-free protocols.

Microwave-Assisted Syntheses of Cinnoline Derivatives

Microwave irradiation has proven to be a valuable tool in accelerating the synthesis of cinnoline derivatives. ijbpas.com A notable example is the one-pot, multi-component reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating to produce densely functionalized cinnolines. nih.gov This method offers a simple and efficient route to these complex molecules. nih.gov

Researchers have also developed a green and efficient approach for synthesizing novel cinnoline derivatives inside natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules using microwave assistance. rsc.org In this method, the robust microcapsules act as microwave microreactors, allowing for the in situ synthesis of compounds like 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile. rsc.orgrsc.org The formation of the cinnoline compound within the microcapsules was confirmed by various analytical techniques. rsc.org

Microwave-assisted synthesis has been extended to other heterocyclic systems as well. For example, a microwave-assisted, solvent-free reaction catalyzed by K-10 montmorillonite (B579905) has been used to synthesize indole (B1671886) derivatives. mdpi.com Similarly, the synthesis of tridentate Schiff base ligands and their metal complexes has been achieved using both conventional and microwave-assisted methods. ajchem-a.com

Catalyst-Free and Additive-Free Protocols in Cinnoline Synthesis

The development of synthetic methods that avoid the use of metal catalysts and additives is a significant goal in green chemistry. Several catalyst-free protocols for cinnoline synthesis have been reported.

A simple and concise method for synthesizing cinnolines involves the reaction of readily available enaminones and aryl diazonium tetrafluoroboronates by heating in dimethyl sulfoxide (B87167) without any catalyst or additive. researchgate.netacs.org This method offers a broad diversity in the resulting cinnoline substructures. researchgate.netacs.org Another transition-metal-free approach involves an intramolecular redox cyclization reaction of 2-nitrobenzyl alcohol and benzylamine (B48309) to produce cinnolines. rsc.orgnih.gov This reaction proceeds through the formation of key intermediates like 2-nitrosobenzaldehyde. rsc.orgnih.gov

Furthermore, a straightforward, metal-free strategy has been developed for the synthesis of indoles, indolones, and cinnolines from common 1,4-diketones and primary amines under mild conditions. beilstein-journals.org The construction of 4-amido-cinnoline derivatives has also been achieved in a metal-free system by reacting 2-alkynylanilines, t-butyl nitrite, and nitriles in the presence of BF3-etherate. rsc.org

The concept of catalyst-free synthesis extends to other heterocyclic systems. For instance, a catalyst-free, three-component coupling reaction of amines, dihalomethane, and >P(O)H species has been developed to afford α-aminophosphorus compounds. nih.gov Additionally, a catalyst-free synthesis of amidinomaleimides has been achieved through a one-pot, three-component reaction of azidomaleimides, aldehydes, and secondary amines. nih.gov

Table 2: Green Chemistry Approaches to Cinnoline Synthesis

| Approach | Key Features | Starting Materials | Product | Reference |

| Microwave-Assisted Synthesis | One-pot, multi-component reaction | Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, nitromethane | Densely functionalized cinnolines | nih.gov |

| Microwave-Assisted Synthesis in Microreactors | In situ synthesis in natural sporopollenin microcapsules | Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, 1-nitro-2-phenylethylene | 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile | rsc.orgrsc.org |

| Catalyst-Free Annulation | Heating in DMSO | Enaminones, aryl diazonium tetrafluoroboronates | Cinnolines | researchgate.netacs.org |

| Catalyst-Free Intramolecular Redox Cyclization | Base-promoted | 2-Nitrobenzyl alcohol, benzylamine | Cinnolines | rsc.orgnih.gov |

| Metal-Free Convergent Synthesis | Mild conditions | 1,4-Diketones, primary amines | Cinnolines | beilstein-journals.org |

| Metal-Free Three-Component Reaction | BF3-etherate mediated | 2-Alkynylanilines, t-butyl nitrite, nitriles | 4-Amido-cinnoline derivatives | rsc.org |

Photochemical Reactions and Photo-induced Transformations Involving Cinnoline Derivatives

Photochemistry offers unique pathways for the synthesis and modification of cinnoline derivatives, often proceeding through mechanisms distinct from thermal reactions. testbook.comirispublishers.comphotobiology.info These reactions are initiated by the absorption of light, leading to electronically excited states that can undergo various transformations. irispublishers.comphotobiology.info

Mechanisms of Photochemical Cyclodehydrogenation in Cinnoline Systems

Photochemical cyclodehydrogenation is a key reaction for forming fused aromatic systems. In the context of cinnolines, this process can be observed in the photochemistry of related azo compounds. For example, the irradiation of phenazopyridine (B135373) hydrochloride, an azo dye, leads to photochemical cyclodehydrogenation to form pyrido[3,4-c]cinnoline-2,4-diamine. ingentaconnect.com The mechanism likely involves the formation of a reduced intermediate which then cyclizes. ingentaconnect.com

The study of benzo[c]cinnoline formation provides further insight into these mechanisms. oup.com While the detailed mechanisms can be complex and dependent on the specific substrate and reaction conditions, they generally involve the formation of a new C-C bond followed by the elimination of two hydrogen atoms to achieve aromatization.

Photo-induced Rearrangements and Cleavage Reactions of Cinnoline Analogues

Photo-induced rearrangements represent another important class of photochemical transformations. testbook.com A notable example is the photo-Smiles rearrangement, which has been observed in the formation of Blatter radical helicenes from 8-substituted benzo[e] rsc.orgnih.govrsc.orgtriazines, a close analogue of cinnoline. acs.org This rearrangement involves the photogeneration of a radical zwitterion, which undergoes intramolecular polar cyclization followed by ring opening. acs.org The efficiency of these photocyclizations can be influenced by the solvent. acs.org

Photo-induced cleavage reactions are also relevant. For instance, cyclopentadienyl (B1206354) metal complexes conjugated to DNA recognition elements can induce DNA cleavage upon photolysis through the generation of methyl and phenyl radicals. nih.gov While not directly involving cinnoline, this demonstrates the principle of photo-induced bond cleavage.

The photochemistry of phenazopyridine hydrochloride also showcases reductive photodegradation and rearrangement, yielding various products including N3-phenyl-pyridine-2,3,4,6-tetraamine and 2,6-diamino-1-(4-aminophenyl)pyridin-4(1H)-one. ingentaconnect.com These transformations highlight the diverse reactivity of the excited states of azo-containing heterocycles.

Table 3: Photochemical Reactions of Cinnoline Analogues

| Reaction Type | Substrate | Key Transformation | Product | Reference |

| Photochemical Cyclodehydrogenation | Phenazopyridine hydrochloride | C-C bond formation and dehydrogenation | Pyrido[3,4-c]cinnoline-2,4-diamine | ingentaconnect.com |

| Photo-Smiles Rearrangement | 8-Substituted benzo[e] rsc.orgnih.govrsc.orgtriazines | Intramolecular polar cyclization and ring opening | Blatter radical helicenes | acs.org |

| Photo-induced Cleavage | Cyclopentadienyl metal complexes | Radical generation | DNA strand scission | nih.gov |

| Reductive Photodegradation and Rearrangement | Phenazopyridine hydrochloride | Reductive cleavage and rearrangement | Various pyridine (B92270) derivatives | ingentaconnect.com |

Mechanistic Investigations of Cinnoline-Forming Reactions

The synthesis of the cinnoline scaffold is not merely a procedural exercise but a field of rich mechanistic inquiry. Understanding the pathways, intermediates, and kinetic profiles of these reactions is crucial for optimizing existing methods and designing novel synthetic routes. This section delves into the mechanistic details of various cinnoline-forming reactions, shedding light on the intricate steps that govern the assembly of this important heterocyclic system.

Elucidation of Reaction Pathways and Intermediate Species in Cinnoline Synthesis

The formation of the cinnoline ring can proceed through several distinct mechanistic pathways, often dictated by the choice of starting materials and reaction conditions. Classical methods, such as the Richter synthesis, and modern transition-metal-catalyzed or electrochemical approaches each involve unique intermediates and reaction cascades.

One of the earliest methods, the Richter cinnoline synthesis , involves the cyclization of an alkyne such as o-C₆H₄(N₂Cl)C≡CCO₂H. wikipedia.org A proposed mechanism for a related Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes suggests a pathway distinct from the classical route, which typically involves nucleophilic attack on the acetylene (B1199291) by an external source like oxygen or a halogen. researchgate.netacs.org In contrast, the cyclization of certain triazenes proceeds without the incorporation of external nucleophiles. acs.org

Modern synthetic strategies have uncovered more complex and varied mechanistic pathways. For instance, a transition-metal-free intramolecular redox cyclization has been developed for synthesizing cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.org Mechanistic investigations revealed that the reaction is initiated by the in situ formation of a 2-nitrosobenzaldehyde intermediate via an intramolecular redox process. rsc.org This intermediate then undergoes condensation with benzylamine, followed by azo isomerization to a hydrazone, subsequent cyclization, and finally aromatization to yield the cinnoline product. rsc.org

Scheme 1: Proposed Mechanism of Transition-Metal-Free Intramolecular Redox Cyclization

This simplified scheme illustrates the key transformations and intermediates proposed in the reaction. rsc.org

Electrochemical methods also offer unique reaction pathways. The electrochemical synthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides is proposed to occur via an organic catalytic radical cyclization and migration . rsc.org Mechanistic studies suggest the initial formation of a radical cation after a single-electron transfer from the ketoxime starting material. rsc.org This is followed by attack from a nucleophile (like water), a 1,2-rearrangement to form another radical intermediate, and subsequent reduction and cyclization steps. rsc.org

The synthesis of benzo[c]cinnolines, a related fused-ring system, from 2,2'-dinitrobiphenyl (B165474) also proceeds through distinct intermediates depending on the reaction conditions. The process involves a partial reduction of the nitro groups, believed to occur via a single electron transfer (SET) mechanism, to yield hydroxyamino and nitroso groups. nih.gov The subsequent cyclization to form the -N=N- bond is thought to happen through a nitroso radical anion intermediate. nih.gov

Furthermore, rhodium-catalyzed redox-neutral annulation reactions between azo and diazo compounds provide a direct route to cinnolines, proceeding through a tandem C-H activation and C-N bond formation strategy. rsc.org The study of conjugated azo-ene-ynes reveals dual reaction pathways: a thermal pericyclic mechanism leading to a cinnoline, or a coarctate mechanism in the presence of a transition metal salt that forms an isoindazole. nih.gov

The table below summarizes key intermediates identified or proposed in various cinnoline synthesis reactions.

| Reaction Type | Key Intermediate(s) | Reference(s) |

| Intramolecular Redox Cyclization | 2-Nitrosobenzaldehyde, Hydrazone | rsc.org |

| Electrochemical Synthesis | Radical Cation, Vinyl Radical | rsc.org |

| Benzo[c]cinnoline Synthesis | Nitroso Radical Anion | nih.gov |

| Copper-Catalyzed Oxidation | Radical Cationic Intermediate | acs.org |

| Rhodium-Catalyzed Annulation | Cyclization Intermediate C | mdpi.com |

Kinetic Studies of Cinnoline Derivatives Reactivity

Kinetic studies provide quantitative insight into reaction rates, mechanisms, and the influence of substituents on the reactivity of cinnoline derivatives. Such studies are essential for understanding and predicting chemical behavior.

Electrochemical methods have been employed to determine the kinetics of redox reactions involving the cinnoline core. Using square-wave voltammetry, the standard redox reaction rate constant (kₛ) of cinnoline adsorbed on a mercury electrode was measured under different pH conditions. The results show a significant dependence of the reaction rate on pH, highlighting the role of protonation in the electron transfer process. researchgate.net

| pH | Standard Redox Reaction Rate Constant (kₛ) in s⁻¹ |

| 7.0 | 455 ± 110 |

| 9.2 | 65 ± 25 |

| 4.65 | 300 ± 75 |

| Data sourced from a study on the kinetics of adsorbed cinnoline. researchgate.net |

Kinetic investigations have also been crucial in comparing the reactivity of different functional groups attached to the cinnoline ring. A study on the nucleophilic substitution of methylsulphinyl and methylthio groups by a methoxide (B1231860) ion revealed that the reactions were bimolecular. rsc.org The methylsulphinyl derivatives showed high reactivity, comparable to their methylsulphonyl counterparts, while the corresponding methylthio-heterocycles were found to be significantly less reactive (by a factor of up to 3.7 x 10⁵). rsc.org This vast difference in reaction rates underscores the profound influence of the leaving group's nature on the kinetics of substitution.

In the context of medicinal chemistry, kinetic analysis of the interaction between cinnoline derivatives and biological targets is vital. For example, a series of cinnoline derivatives developed as inhibitors of human neutrophil elastase (HNE) were subjected to kinetic analysis. nih.govnih.gov These studies revealed that the compounds act as reversible competitive inhibitors of the enzyme. nih.govnih.gov This mechanistic information is critical for understanding their mode of action and for guiding the design of more potent inhibitors.

Advanced Spectroscopic Characterization Techniques for Cinnolin 3 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Cinnolin-3-amine Derivatives

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. wikipedia.orgbdu.ac.in In a typical this compound structure, distinct signals are expected for the amine protons and the aromatic protons on the bicyclic ring system. The chemical shifts are influenced by the electronic effects of the nitrogen atoms in the cinnoline (B1195905) ring and the amino group. savemyexams.com

The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The aromatic protons on the benzene (B151609) portion of the cinnoline ring (positions 5, 6, 7, and 8) and the lone proton on the pyridazine (B1198779) ring (position 4) will resonate in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Their precise shifts and multiplicities (e.g., doublet, triplet, doublet of doublets) are determined by their position relative to the nitrogen atoms and the amino group, as well as by spin-spin coupling with adjacent protons. bdu.ac.in This coupling provides direct evidence of the connectivity of the protons. libretexts.org For instance, in a study of Cinnolin-4-amine, the amino protons appeared as a broad signal while the aromatic protons showed complex splitting patterns consistent with the cinnoline scaffold. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Skeleton Note: These are estimated values. Actual shifts can vary based on solvent and substituents.

| Proton(s) | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H4 | Aromatic (pyridazine ring) | 8.0 - 8.5 | Singlet (s) |

| H5, H8 | Aromatic (benzene ring) | 7.8 - 8.3 | Doublet (d) or Multiplet (m) |

| H6, H7 | Aromatic (benzene ring) | 7.4 - 7.8 | Triplet (t) or Multiplet (m) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. savemyexams.comwikipedia.org Due to the wide range of chemical shifts (0-220 ppm), it is common for each unique carbon atom in a molecule like this compound to produce a distinct signal, making it a powerful tool for structural confirmation. libretexts.orglibretexts.org The chemical shifts are highly sensitive to the local electronic environment, including hybridization and the presence of electronegative atoms like nitrogen. libretexts.orglibretexts.org

In ¹³C NMR spectra of this compound, the carbon atoms of the heterocyclic ring appear at lower field (higher ppm values) compared to typical benzene rings, due to the deshielding effect of the two nitrogen atoms. The carbon atom bearing the amino group (C-3) and the carbons adjacent to the ring nitrogens (C-4, C-4a, C-8a) are particularly deshielded. researchgate.net Standard ¹³C NMR spectra are often acquired with proton decoupling, which results in each unique carbon signal appearing as a singlet. bhu.ac.in More advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bhu.ac.in

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Skeleton Note: These are estimated values. Actual shifts can vary based on solvent and substituents.

| Carbon(s) | Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C3 | Attached to Amine | 145 - 155 |

| C4 | Aromatic (pyridazine ring) | 110 - 120 |

| C4a, C8a | Aromatic (bridgehead) | 140 - 150 |

| C5, C8 | Aromatic (benzene ring) | 125 - 135 |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound Compounds

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. utdallas.edu It is crucial for determining the molecular weight of this compound and provides structural information through the analysis of fragmentation patterns. For nitrogen-containing compounds, the "nitrogen rule" is often applicable, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. ntu.edu.sg

High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the elemental formula. mdpi.com In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern is a molecular fingerprint that helps to elucidate the structure. For this compound, fragmentation would likely involve characteristic losses associated with the amine group and the heterocyclic core. Common fragmentation pathways for amines include α-cleavage (cleavage of the bond adjacent to the C-N bond). whitman.edulibretexts.org Studies on related fused nitrogen heterocycles, such as pyrimido-cinnolines, show that fragmentation often occurs on the rings, with characteristic ruptures and losses that reveal the core structure. researchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound (M.W. 145.16)

| Fragment Ion (m/z) | Identity/Plausible Loss |

|---|---|

| 145 | [M]⁺, Molecular Ion |

| 128 | [M - NH₃]⁺, Loss of ammonia |

| 117 | [M - N₂]⁺, Loss of nitrogen molecule from the cinnoline ring |

| 101 | [M - HCN - NH₂]⁺, Loss of HCN and amino radical |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound Structures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the amine group and the aromatic heterocyclic system.

The primary amine (-NH₂) group is readily identifiable by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. openstax.org The presence of two peaks in this region is a hallmark of a primary amine (R-NH₂). libretexts.org The spectrum will also feature absorptions for the aromatic C-H stretching just above 3000 cm⁻¹. Vibrations from the C=C and C=N bonds within the aromatic cinnoline ring system typically appear in the 1400-1650 cm⁻¹ region. rsc.org Finally, C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern on the benzene ring. rsc.org

Table 4: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (typically two peaks) |

| Amine (N-H) | Scissoring Bend | 1580 - 1650 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C / C=N | Ring Stretch | 1400 - 1650 | Medium to Strong |

UV-Vis Absorption and Fluorescence Spectroscopy in Cinnoline Research

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. The cinnoline ring system, being an aromatic chromophore, exhibits characteristic absorptions in the UV and visible regions. These absorptions correspond to π→π* and n→π* electronic transitions. mdpi.com

Studies on cinnoline derivatives show that the position and intensity of absorption bands are sensitive to substituents and the solvent environment. rsc.org For instance, the introduction of an amino group (an auxochrome) at the 4-position of a cinnoline derivative was shown to cause a significant bathochromic (red) shift in the absorption maximum compared to a less electron-donating group, which is consistent with enhanced electronic conjugation. mdpi.com A study of a specific cinnoline derivative in ethanol (B145695) revealed absorption maxima at 304 nm, 400 nm, and 594 nm. rsc.org Some cinnoline derivatives also exhibit fluorescence, emitting light upon relaxation from an excited electronic state. rsc.orgbeilstein-journals.org The fluorescence spectra, including the emission wavelength and quantum yield, provide further information about the molecule's excited state properties and its interactions with the environment. researchgate.net

Advanced Spectroscopic Techniques for Investigating Excited States and Reaction Dynamics of Cinnoline Systems

Beyond routine characterization, advanced spectroscopic methods are employed to investigate the fundamental properties of the excited states and reaction dynamics of cinnoline systems. These techniques provide a deeper understanding of the molecule's electronic structure and behavior following photoexcitation.

Threshold photoelectron spectroscopy has been used to study the electronic structure of the parent cinnoline molecule. This technique provides precise values for adiabatic ionization energies to form the ground and excited electronic states of the cation, offering benchmark data for quantum chemical calculations. acs.orgpsi.ch

Time-resolved spectroscopy techniques are used to study the properties and lifetimes of transient species. For example, a time-resolved electron paramagnetic resonance (TREPR) study was conducted on the nonphosphorescent excited triplet state of cinnoline, providing insights into its electronic structure and dynamics. aip.org Furthermore, ultrafast time-resolved infrared (TRIR) spectroscopy can monitor changes in the vibrational spectrum of a molecule immediately after it absorbs light. researchgate.net This allows for the direct observation of structural changes as the molecule moves through different electronic excited states or undergoes a photochemical reaction, providing a dynamic picture of its reactivity. researchgate.net

Computational and Theoretical Investigations of Cinnolin 3 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Cinnolin-3-amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound systems at the atomic level. These methods are pivotal in elucidating the electronic landscape and predicting the chemical reactivity of these molecules.

Density Functional Theory (DFT) Studies of this compound and its Derivatives

Density Functional Theory (DFT) has emerged as a powerful and versatile quantum mechanical modeling method for investigating the electronic structure of cinnoline (B1195905) derivatives. ijastems.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine various molecular properties. ijastems.orgresearchgate.net These studies provide valuable information on the ground state properties of many-electron systems. chemicaljournals.com

Key insights from DFT studies on cinnoline derivatives include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within the molecule. ijastems.orgresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for evaluating molecular chemical stability and reactivity. ajchem-a.com

Reactivity Descriptors: DFT is used to calculate reactivity descriptors such as Fukui functions, density distribution functions, and softness parameters, which offer valuable information about the activity of the compounds. chemicaljournals.com The molecular electrostatic potential (MEP) map is also generated to predict reactive sites by identifying electron-rich and electron-poor regions. ijastems.orgajchem-a.com

Non-Linear Optical (NLO) Properties: DFT calculations are employed to investigate the NLO properties of cinnoline derivatives by determining the first-order hyperpolarizability (β), dipole moment (μ), and polarizability (α). ijastems.orgajchem-a.com Theoretical investigations on cinnoline-4-carboxylic acid, for instance, have utilized the B3LYP/6-311++G(d,p) method to calculate these NLO properties. ijastems.orgresearchgate.net Studies on 4-substituted cinnolines have shown that derivatives with electron-acceptor groups, like 4-nitro-cinnoline, exhibit enhanced nonlinear properties. ajchem-a.com

Molecular Geometry Optimization and Energetic Profiling of Cinnoline Systems

The optimization of molecular geometry is a critical step in computational studies to find the most stable conformation of a molecule. For cinnoline systems, this is typically achieved by energy minimization using methods like the Hartree-Fock (HF) level of theory or DFT. ajchem-a.comajchem-a.com

Key findings from geometry optimization and energetic profiling include:

Structural Parameters: Optimized geometries provide detailed information on bond lengths and angles. ijastems.orgajchem-a.comajchem-a.com For example, in a study of 4-substituted cinnolines, the N=N bond lengths were found to be approximately 1.26 angstroms. ajchem-a.comajchem-a.com In the case of cinnoline-4-carboxylic acid, the optimized structure was obtained using the Gaussian 09W and GaussView 5.0 programs. ijastems.orgresearchgate.net

Conformational Stability: The optimized geometries are confirmed to be true local minima on the potential energy surface by ensuring there are no imaginary frequencies. ajchem-a.com This is crucial for the reliability of subsequent calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. frontiersin.org For cinnoline derivatives, MD simulations are particularly valuable for understanding their behavior in biological systems.

MD simulations have been employed to:

Assess Stability of Ligand-Receptor Complexes: In drug design studies, MD simulations are used to evaluate the stability of the interaction between a cinnoline derivative and its biological target. jddtonline.infonih.gov For instance, simulations of cinnoline-based Bruton's Tyrosine Kinase (BTK) inhibitors helped to confirm the stability of the ligand-protein complex. jddtonline.info Similarly, MD simulations were performed on cinnoline derivatives as PDE10A inhibitors to explore crucial factors for their activity. nih.gov

Analyze Conformational Changes: These simulations can reveal how the conformation of a cinnoline derivative changes upon binding to a receptor, which can be critical for its biological activity.

Study Intermolecular Interactions: MD simulations provide detailed information about the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of cinnoline derivatives to their targets. nih.gov

In Silico Approaches for Drug Design and Target Prediction for this compound Derivatives

In silico methods are instrumental in modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries and the rational design of new drug candidates. frontiersin.orgbepls.com The cinnoline scaffold has been identified as a valuable pharmacophore in the design of various therapeutic agents. mdpi.com

Molecular Docking Studies of this compound Analogues with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. bepls.comresearchgate.net It is widely used to screen virtual libraries of cinnoline derivatives against various biological targets.

Examples of molecular docking studies with cinnoline analogues include:

Antimicrobial Agents: Cinnoline derivatives have been docked against bacterial targets like DNA gyrase and dihydrofolate reductase to predict their binding affinities and guide the synthesis of potent antibacterial agents. researchgate.netjocpr.com Docking studies of pyrazolo[4,3-c]cinnoline derivatives with COX-2 have also shown strong binding profiles, correlating with their anti-inflammatory activity. pnrjournal.combohrium.com

Anticancer Agents: Docking simulations have been performed to study the interaction of cinnoline derivatives with cancer-related targets such as tubulin and Bruton's Tyrosine Kinase (BTK). tandfonline.comresearchgate.net For instance, the docking of 4-aminocinnoline-3-carboxamide (B1596795) inhibitors into the ATP binding site of BTK was a key step in their discovery. osti.gov

Other Therapeutic Targets: Cinnoline derivatives have been investigated as inhibitors of other enzymes like phosphodiesterase10A (PDE10A) through molecular docking studies. nih.gov

The results of these docking studies, often presented as docking scores and binding energies, help in prioritizing compounds for synthesis and biological evaluation. researchgate.netjocpr.com

Structure-Based Drug Design for Cinnoline-Scaffold Molecules

Structure-based drug design utilizes the three-dimensional structural information of the biological target to design ligands with high affinity and selectivity. This approach has been successfully applied to the development of drugs based on the cinnoline scaffold. osti.gov

Key aspects of structure-based drug design for cinnoline molecules include:

Fragment-Based Screening: This approach involves identifying small molecular fragments that bind to the target protein, which are then optimized and linked together to create a potent lead compound. A fragment-based screening approach incorporating X-ray co-crystallography was used to identify a cinnoline fragment that binds to the ATP binding site of BTK. osti.gov

Lead Optimization: Once a lead compound is identified, its structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, often guided by computational modeling, are crucial in this phase. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as CoMFA and CoMSIA, have been used to build predictive models for the biological activity of cinnoline derivatives. tandfonline.com These models help in understanding the relationship between the structural features of the molecules and their inhibitory activity, thereby guiding the design of more potent inhibitors. nih.govtandfonline.com

Through these computational and theoretical investigations, researchers can gain a deep understanding of the chemical and biological properties of this compound and its derivatives, accelerating the discovery and development of new drugs with improved efficacy and safety profiles.

Theoretical Studies of Reaction Mechanisms and Photophysical Processes in Cinnoline Chemistry

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate reaction mechanisms and photophysical behaviors of cinnoline systems. These studies provide molecular-level insights that complement experimental findings, guiding the synthesis of novel derivatives with tailored properties. Theoretical investigations, primarily employing Density Functional Theory (DFT) and ab initio methods, have been applied to understand reaction pathways, transition states, and the electronic and optical properties of cinnoline and its derivatives.

Reaction Mechanisms

Theoretical calculations have been instrumental in mapping the potential energy surfaces of reactions involving the cinnoline scaffold. For instance, DFT studies have been used to investigate the transformation of N-substituted carbamoyl (B1232498) indoles with alkyne derivatives, catalyzed by Cp*cobalt(III), to produce pyrroloindoline derivatives. benthamdirect.com These calculations help determine the rate-determining steps and explore the energetics of different possible reaction pathways, such as annulation versus simple alkenylation. benthamdirect.com In one study, the initial alkyne insertion was identified as the rate-determining step, and the preference for the alkenylation pathway was attributed to a lower energy barrier compared to the annulated product pathway. benthamdirect.com

Mechanistic studies, often supported by DFT calculations, have also explored the rhodium(III)-catalyzed reaction of N-arylpyrazol-5-ones with α-diazo compounds, which proceeds through a cascade of C-H activation and intramolecular cyclization to yield dinitrogen-fused heterocycles like pyrazolo[1,2-a]cinnoline derivatives. researchgate.net Similarly, the synthesis of cinnolin-3(2H)-one derivatives from the reaction of azobenzenes with diazotized Meldrum's acid via Rh-catalyzed C-H alkylation has been investigated, with controlled experiments isolating key intermediates to elucidate the reaction sequence. researchgate.net

Furthermore, theoretical calculations have shed light on tautomeric equilibria in cinnoline-related systems. A study on 1H-benzo[de]cinnolines using B3LYP/6-311++G(d,p) calculations explored the relative stabilities of various N-H and C-H tautomers, as well as zwitterionic forms. csic.es The results indicated that while the 1H-tautomer is the most stable, the zwitterionic 2H form is more stable than any of the C-H tautomers, which suffer from a loss of aromaticity. csic.es

Photophysical Processes

The photophysical properties of cinnoline derivatives are a significant focus of theoretical research, particularly concerning their potential in applications like non-linear optics (NLO) and fluorescence-based imaging.

Quantum chemical calculations have been performed on various 4-substituted cinnolines to understand their structure-property relationships. ajchem-a.comajchem-a.com Using ab initio Hartree-Fock (HF) methods with the 6-311G(d,p) basis set, researchers have calculated properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) in different phases (gas, water, and ethanol). ajchem-a.comajchem-a.com These studies have shown that the optical properties of cinnoline derivatives are enhanced in the presence of solvents and that there is a direct relationship between these properties and the frontier molecular orbitals (HOMO and LUMO). ajchem-a.comajchem-a.com The introduction of electron-withdrawing groups, such as a nitro group at the 4-position, was found to significantly increase the NLO response. ajchem-a.com

The table below summarizes the calculated optical properties and frontier molecular orbital energies for a selection of 4-substituted cinnoline derivatives in the gas phase, as determined by ab initio calculations. ajchem-a.comajchem-a.com

| Substituent (at position 4) | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | Hyperpolarizability (β) (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|---|---|

| -H (Cinnoline) | 4.27 | 104.98 | 101.44 | -9.52 | 1.52 | 11.04 |

| -OH | 2.10 | 110.89 | 163.66 | -9.05 | 1.44 | 10.49 |

| -OCH3 | 2.18 | 118.89 | 170.62 | -8.87 | 1.44 | 10.31 |

| -CH3 | 4.50 | 115.34 | 109.28 | -9.20 | 1.58 | 10.78 |

| -NH2 | 3.06 | 118.86 | 329.74 | -8.52 | 1.55 | 10.07 |

| -NO2 | 1.79 | 125.10 | 1148.91 | -10.45 | 0.14 | 10.59 |

| -Cl | 2.45 | 117.84 | 106.33 | -9.61 | 1.17 | 10.78 |

| -Br | 2.25 | 123.63 | 96.16 | -9.44 | 1.06 | 10.50 |

Theoretical studies have also been used to explain the fluorescence properties of newly synthesized cinnolines. For example, in a study of 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines, the observed fluorescence quenching upon converting an azido (B1232118) group to a triazole ring was explained by the non-planar structure of the resulting triazolylcinnolines and a potential photoinduced electron transfer (PET) mechanism. mdpi.com Similarly, the photophysical properties of naphthalimide-cinnoline hybrid dyes (CinNapht) have been investigated, showing that modifications to an amine moiety can be used to adjust these properties for applications in biological imaging. rsc.org Computational modeling helps to interpret phenomena such as aggregation-induced emission (AIE), where optimized geometries in ground and excited states are calculated to understand the fluorescence enhancement in molecular aggregates. mdpi.com

Medicinal Chemistry and Pharmacological Research of Cinnolin 3 Amine Derivatives

Structure-Activity Relationship (SAR) Studies of Cinnolin-3-amine Analogues in Biological Systems

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which explore how variations in a molecule's structure affect its biological activity, have been instrumental in understanding and optimizing the therapeutic potential of these compounds.

Impact of Substituent Variation on Pharmacological Profiles of this compound Derivatives

The nature and position of substituents on the cinnoline (B1195905) core and the 3-amino group profoundly influence the pharmacological profile of the resulting analogues. Research has shown that specific substitutions can enhance or diminish certain biological activities.

For instance, in the context of antimicrobial activity, the introduction of halogen atoms, such as chlorine and fluorine, to the cinnoline ring has been associated with increased antibacterial efficacy. ijariit.com Specifically, 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives have shown moderate to good antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov The presence of larger hydrophobic groups, like diphenyl and dicyclohexane, at the amino group has been linked to higher antibacterial activity against Staphylococcus aureus and Escherichia coli. ijariit.com

In the realm of anti-inflammatory and analgesic properties, halogen-substituted cinnolines have also demonstrated increased activity. ijariit.com Studies on pyrazolo[4,3-c]cinnoline derivatives revealed that compounds with electron-donating groups (e.g., methoxyl, hydroxyl) on a benzoyl ring exhibited higher anti-inflammatory activity than those with electron-withdrawing groups. nih.govmdpi.com Furthermore, a methylene (B1212753) spacer between a phenyl group and a carbonyl carbon was found to increase anti-inflammatory activity. nih.gov A cinnoline fused Mannich base with a large hydrophobic diphenyl substituent at the amino group showed higher analgesic activity compared to diclofenac (B195802) at later time points. mdpi.com

Design Principles for Optimized Pharmacodynamic Properties of Cinnoline Compounds

Based on SAR studies, several design principles have emerged for optimizing the pharmacodynamic properties of cinnoline compounds. A key principle is the strategic use of substituents to modulate the electronic and steric properties of the molecule.

For antimicrobial agents, a general principle is that the introduction of electron-withdrawing groups tends to enhance antibacterial activity. ijariit.com The lipophilicity of the molecule, often increased by adding hydrophobic substituents, is another critical factor for antibacterial efficacy. ijariit.com

For anti-inflammatory activity, the incorporation of electron-donating groups on appended aromatic rings appears to be a favorable design strategy. nih.govmdpi.com The spatial arrangement of different moieties within the molecule is also crucial, as evidenced by the impact of spacers on activity. nih.gov

In the development of kinase inhibitors, a narrow SAR has been observed for the bicyclic ring system, with cinnolines being among the active scaffolds. acs.org The substitution pattern on associated aniline (B41778) rings is critical, with small lipophilic groups often preferred at specific positions. acs.org

Antimicrobial Research: Antibacterial, Antifungal, and Antitubercular Activities of this compound Derivatives

This compound derivatives have been a subject of significant interest in the search for new antimicrobial agents to combat infectious diseases and the growing challenge of drug resistance. mdpi.com

In Vitro and In Vivo Efficacy Studies against Pathogenic Microorganisms

A number of studies have reported the in vitro efficacy of this compound derivatives against a range of pathogenic microorganisms. For example, 7-substituted 4-aminocinnoline-3-carboxamide derivatives were evaluated against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) found to be in the range of 6.25–25 µg/mL. nih.govmdpi.comwisdomlib.org Another series of substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives showed MIC values between 12.5–50 μg/mL against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Some cinnoline derivatives have also been investigated for their antifungal properties. nih.govmdpi.com Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were tested against Aspergillus niger and Candida albicans. nih.govmdpi.com Furthermore, certain cinnoline-thiophene derivatives with halogen substitutions have demonstrated potent antifungal activity. wisdomlib.org

In the area of antitubercular research, this compound derivatives have also been explored. pnrjournal.comimpactfactor.org One study focused on the synthesis of cinnoline-based pyrazole (B372694) analogs as potential anti-malarial and anti-microbial agents, with some analogs showing activity against Plasmodium falciparum. ijbpas.com

In Vitro Antimicrobial Activity of this compound Derivatives

| Compound Series | Microorganism(s) | Activity Range (MIC in µg/mL) | Reference |

|---|---|---|---|

| 7-substituted 4-aminocinnoline-3-carboxamides | V. cholera, E. coli, B. subtilis, M. luteus, S. aureus, K. pneumoniae | 6.25–25 | nih.govmdpi.com |

| Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5–50 | nih.govmdpi.com |

Mechanisms of Antimicrobial Action and Resistance Reversal by Cinnoline Analogues

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, some studies have pointed towards potential biological targets. For instance, some cinnoline derivatives are thought to function as topoisomerase inhibitors, which would disrupt DNA replication in bacteria. wisdomlib.org

There is also interest in the potential for cinnoline analogues to overcome multidrug resistance in bacteria. wisdomlib.org The ability of certain derivatives to be effective against resistant strains suggests they may either act on novel targets or circumvent common resistance mechanisms.

Anti-inflammatory and Analgesic Properties of this compound Derivatives

In addition to their antimicrobial activities, this compound derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. ijariit.commdpi.com

Several studies have demonstrated the anti-inflammatory effects of these compounds in various experimental models. Cinnoline derivatives incorporating a pyrazoline ring, particularly those with electron-donating groups like methoxy (B1213986) and hydroxyl, have shown significant anti-inflammatory activity. pnrjournal.com For example, compounds with a pyrazoline moiety exhibited percentage inhibition of inflammation at 58.50% and 55.22%. pnrjournal.com In another study, a cinnoline fused Mannich base, at a dose of 50 mg/kg, showed anti-inflammatory activity comparable to celecoxib (B62257). nih.govimpactfactor.org The mechanism of anti-inflammatory action for some derivatives may involve the inhibition of enzymes like human neutrophil elastase (HNE) or phosphodiesterase 4 (PDE4). nih.govmdpi.com

The analgesic properties of this compound derivatives have also been reported. ijariit.com A cinnoline fused Mannich base with a large diphenyl substituent exhibited higher analgesic activity than diclofenac at 120 and 180 minutes in a tail-immersion test. mdpi.comimpactfactor.org Compounds with chlorine and o-hydroxy phenyl or p-methoxy phenyl groups have been identified as potent analgesic agents. ijariit.com

Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

| Compound Type | Activity | Key Findings | Reference |

|---|---|---|---|

| Cinnoline with pyrazoline (Compound 5a) | Anti-inflammatory | 58.50% inhibition of inflammation | pnrjournal.com |

| Cinnoline with pyrazoline (Compound 5d) | Anti-inflammatory | 55.22% inhibition of inflammation | pnrjournal.com |

| Cinnoline fused Mannich base (diphenyl substituent) | Analgesic | Higher activity than diclofenac at 120 and 180 min | mdpi.comimpactfactor.org |

| Cinnoline fused Mannich base (diphenyl substituent) | Anti-inflammatory | Activity comparable to celecoxib (at 50 mg/kg) | nih.govimpactfactor.org |

Evaluation in Inflammatory Models and Pain Management Studies

Cinnoline derivatives have been evaluated for their potential to manage inflammation and pain. researchgate.netimpactfactor.org A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema method. pnrjournal.com Compounds in this series demonstrated notable anti-inflammatory effects, with some showing efficacy comparable to or better than standard drugs. impactfactor.orgpnrjournal.com

For instance, cinnoline derivatives incorporating a pyrazoline ring and featuring electron-donating groups, such as methoxyl and hydroxyl, on the phenyl moiety displayed the highest anti-inflammatory activity. mdpi.com Specifically, compounds designated as 5a and 5d showed significant inhibition of inflammation at 58.50% and 55.22%, respectively. pnrjournal.com Another study highlighted pyrazolo[4,3-c]-cinnoline derivatives 4d and 4l, which exhibited potent anti-inflammatory action with the added benefit of reduced ulcerogenic and lipid peroxidation activity compared to the standard drug Naproxen. pnrjournal.com The anti-inflammatory effect of a cinnoline fused Mannich base, compound 4, at a 50 mg/kg dose was found to be similar to the standard drug Celecoxib (20 mg/kg), showing 85.9% inhibition versus 86.1% for the standard. impactfactor.org

In the realm of pain management, a urea (B33335) derivative containing a cinnoline group was synthesized and evaluated as a potential analgesic acting through the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. mdpi.comnih.gov

Table 1: Anti-inflammatory Activity of Selected Cinnoline Derivatives

| Compound Series | Specific Compound | Model | Finding | Source |

|---|---|---|---|---|

| Cinnoline with Pyrazoline | 5a | Carrageenan-induced paw edema | 58.50% inhibition | pnrjournal.com |

| Cinnoline with Pyrazoline | 5d | Carrageenan-induced paw edema | 55.22% inhibition | pnrjournal.com |

| Pyrazolo[4,3-c]cinnolines | 4d, 4l | Carrageenan-induced paw edema | Potent activity, less ulcerogenic than Naproxen | pnrjournal.com |

| Cinnoline Fused Mannich Base | Compound 4 (50 mg/kg) | Carrageenan-induced paw edema | 85.9% inhibition (vs. 86.1% for Celecoxib) | impactfactor.org |

Molecular Target Identification in Inflammation Pathways for Cinnoline Compounds

The anti-inflammatory effects of cinnoline derivatives are attributed to their interaction with various molecular targets within inflammation pathways. nih.gov Docking studies have shown that potent anti-inflammatory pyrazolo[4,3-c]cinnoline derivatives exhibit a strong binding profile with Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which mediate inflammation. pnrjournal.com

Beyond COX-2, cinnoline derivatives have been evaluated as inhibitors of other key proteins in the inflammatory cascade. nih.gov These include human neutrophil elastase (HNE) and Bruton's tyrosine kinase (BTK). mdpi.comnih.gov Excessive HNE activity is linked to many inflammatory disorders, making its inhibitors promising therapeutic agents. mdpi.comnih.gov Similarly, BTK is a crucial kinase in immune cell signaling, and its inhibition by 4-aminocinnoline-3-carboxamide derivatives represents another avenue for controlling inflammation. mdpi.comnih.gov Furthermore, certain cinnoline derivatives have been designed as antagonists of the TRPV1 receptor, a target for developing novel analgesics. mdpi.comnih.gov

Anticancer and Antitumor Potential of this compound Analogues

The anticancer properties of cinnoline derivatives have been extensively studied, revealing their potential to inhibit the growth of various cancer cells through multiple mechanisms. researchgate.netzenodo.orgijbpas.com

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

This compound analogues and related compounds have demonstrated significant cytotoxic and antiproliferative activity against a range of human tumor cell lines. researchgate.netnih.gov For example, 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives were active against murine leukemia (L1210) and human leukemia (K562) cell lines. mdpi.com Notably, these compounds also showed activity against the multidrug-resistant K562/DX human leukemia cell line. researchgate.netmdpi.com

In other studies, newly synthesized cinnoline derivatives exhibited high cytotoxic activity against human prostate cancer (PC-3) and pancreatic cancer (PANC-1) cell lines, with some compounds showing IC50 values in the nanomolar range. researchgate.net One of the most potent compounds, designated as 36, displayed broad-spectrum cytotoxicity with IC50 values ranging from 41 to 197 nM across various human tumor cell lines. researchgate.net A separate series of cinnoline derivatives developed as PI3K inhibitors also showed micromolar inhibitory potency against three different human tumor cell lines, with one compound recording an IC50 of 0.264 μM. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Selected this compound Analogues

| Compound Series/Derivative | Cancer Cell Line(s) | Activity (IC50) | Source |

|---|---|---|---|

| 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones | L1210 (murine leukemia), K562 (human leukemia), K562/DX (multidrug-resistant) | Active | researchgate.netmdpi.com |

| Cinnoline derivative 36 | Various human tumor cell lines | 41 - 197 nM | researchgate.net |

| Cinnoline derivative 25 (PI3K inhibitor) | Three human tumor cell lines | 0.264 μM, 2.04 μM, 1.14 μM | nih.govresearchgate.net |

| Indenocinnoline derivatives | Panel of human cell lines | Mean Graph Midpoint (MG_MID) in the 0.74-1.15 μM range | zenodo.org |

Specific Molecular Targets and Signaling Pathways Modulated by this compound Derivatives (e.g., PI3K inhibition)

The anticancer activity of this compound derivatives is underpinned by their ability to modulate specific molecular targets and signaling pathways crucial for cancer cell survival and proliferation. nih.govresearchgate.net A significant area of research has focused on the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in human cancers. nih.govresearchgate.netacs.org A series of cinnoline derivatives were specifically developed as PI3K inhibitors, with most compounds displaying nanomolar inhibitory activities against PI3K enzymes. nih.govresearchgate.net

Besides PI3K, other molecular targets for cinnoline compounds have been identified. zenodo.org These include:

Topoisomerases: Indenocinnoline derivatives have been reported as Topoisomerase IIα inhibitors. zenodo.org Other analogues have shown potent TOP1-targeting activity. acs.org

Colony-Stimulating Factor-1 Receptor (CSF-1R): This surface protein, which controls the migration and proliferation of macrophages, is a reported target for cinnoline's anticancer activity. researchgate.netzenodo.org

Cell Cycle Regulation: The most active Cinnoline derivatives have been shown to disrupt the cell cycle in MCF-7 breast cancer cells, inducing arrest in the G2/M phase. news-medical.net

Apoptosis Induction: Preliminary mechanistic studies on potent cytotoxic cinnoline derivatives indicated that they can induce apoptosis in cancer cells in a dose-dependent manner. researchgate.net

Other Pharmacological Activities of this compound Related Compounds

Beyond anti-inflammatory and anticancer applications, the cinnoline scaffold has been explored for its efficacy against infectious diseases caused by parasites. mdpi.comijbpas.comcabidigitallibrary.org

Antimalarial and Antiparasitic Efficacy Studies

Derivatives of this compound have shown promise as antimalarial and broad-spectrum antiparasitic agents. ijbpas.comcabidigitallibrary.org A series of 7-substituted-4-amino cinnoline-3-carboxamide derivatives were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, with all analogues showing activity. cabidigitallibrary.org Another study synthesized cinnoline-based pyrazole analogues which also exhibited in vitro activity against P. falciparum. ijbpas.com Cinnoline analogs with piperazinyl and homopiperazinyl moieties showed modest to high potency against the D6 strain of P. falciparum, with 7-substituted isomers being particularly potent (EC50 values of 14 nM and 3 nM). nih.gov

The antiparasitic activity of this scaffold extends to other protozoan parasites. nih.govescholarship.org Substituted 4-aminocinnolines have been identified as having potent activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani (which causes visceral leishmaniasis). escholarship.org Cross-screening of compounds revealed that the cinnoline template, along with quinoline (B57606), generally provides the most potent antiplasmodial agents. nih.gov

Table 3: Antiparasitic Activity of Selected Cinnoline Derivatives

| Compound Series | Target Organism | Activity | Source |

|---|---|---|---|

| 7-substituted-4-amino cinnoline-3-carboxamides | Plasmodium falciparum | All analogues showed in vitro activity | cabidigitallibrary.org |

| Cinnoline-based pyrazole analogues | Plasmodium falciparum | Exhibited in vitro activity | ijbpas.com |

| 7-substituted cinnoline with homopiperazinyl moiety | P. falciparum (D6 strain) | EC50 = 3 nM | nih.gov |

| 7-substituted cinnoline with piperazinyl moiety | P. falciparum (D6 strain) | EC50 = 14 nM | nih.gov |

| Substituted 4-aminocinnolines | Trypanosoma cruzi, Leishmania donovani | Potent in vitro activity | escholarship.org |

Anxiolytic and Central Nervous System (CNS) Activities of Cinnoline Derivatives

The exploration of cinnoline derivatives has revealed their potential to modulate the central nervous system (CNS), with certain analogues exhibiting anxiolytic and other CNS-related activities. Research into 4-amino-3-cinnolinecarboxylic acids and their corresponding amides has shown that these scaffolds can serve as a foundation for CNS-active agents. cpn.or.kr

A study involving various 6,7,8-substituted 4-amino-3-cinnolinecarboxamides demonstrated significant CNS activity in a range of pharmacological tests. cpn.or.kr While unsubstituted 4-amino-3-cinnolinecarboxylic acids were found to be inactive, derivatives featuring chloro, fluoro, or methyl groups on the aromatic ring displayed weak neuroleptic and sedative properties. researchgate.net These findings suggest that substitution on the cinnoline core is crucial for imparting CNS effects. Some of these amide derivatives were found to possess sedative, anticonvulsive, analgesic, and antiserotoninergic activity, indicating potential as atypical neuroleptics. researchgate.net

Further illustrating the potential of this class of compounds, the cinnoline derivative AZD7325 has been identified as a modulator of GABAA receptors, demonstrating a potent anxiolytic effect in preclinical studies. researchgate.net Cinnoline derivatives have also been investigated as antagonists for the 5-HT3 receptor, a target for antiemetic drugs used in chemotherapy. researchgate.net

Antihypertensive and Antithrombotic Investigations of Cinnoline Analogues

The cinnoline scaffold is recognized for its potential in developing cardiovascular agents, with various derivatives showing antihypertensive and antithrombotic activities. researchgate.net The structural similarity of cinnolines to other bio-active nitrogen-containing heterocycles has prompted investigations into their effects on blood pressure and platelet aggregation.

Research into condensed cinnoline systems has provided evidence of these activities. For instance, synthesized 4-amino- and 4-acetylaminodihydrobenzo[f]cinnolin-2(3H)ones were evaluated for their effects on blood pressure and platelet function. researchgate.netmdpi.com In vivo testing indicated that these compounds displayed hypotensive and antihypertensive properties. mdpi.com Furthermore, these derivatives were potent inhibitors of collagen-induced platelet aggregation. mdpi.com

Derivatives of pyrimido[5,4-c]cinnoline, which can be synthesized from 4-aminocinnoline-3-carboxamide precursors, have also been a focus of antithrombotic research. Several series of these compounds have been prepared and investigated for their antiplatelet effects. One study found that ten new pyrimido[5,4-c]cinnoline derivatives inhibited collagen-induced platelet aggregation with IC50 values below 10 micromolar. iapac.org Another investigation into this class of compounds identified several derivatives with significant antithrombotic properties, demonstrating an inhibition of thrombus formation between 11% and 7% in arterioles. iapac.org These studies highlight the potential of modifying the this compound scaffold to create potent antiplatelet and antithrombotic agents.

HIV-1 Integrase Inhibition by Cinnoline-Based Scaffolds

The enzyme HIV-1 integrase, which is essential for the replication of the AIDS-causing virus, represents a critical target for antiretroviral drug development. nih.gov This enzyme facilitates the insertion of the viral DNA into the host cell's genome, a crucial step in establishing a chronic infection. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key component of modern antiretroviral therapy. nih.gov

Research into HIV-1 integrase inhibitors has explored a wide variety of heterocyclic scaffolds capable of chelating the metal ions in the enzyme's active site. nih.gov Scaffolds such as quinolines, naphthyridines, and cinnamoyl derivatives have been investigated for this purpose. iapac.orgbrieflands.com For example, 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds have been developed as potent INSTIs. nih.gov Similarly, styrylquinoline derivatives have been identified as a class of integrase inhibitors. iapac.org However, a review of the available scientific literature indicates that while related nitrogen-containing heterocyclic systems are a major focus of this research area, specific studies on this compound derivatives as direct inhibitors of HIV-1 integrase are not prominently reported. The development of HIV-1 integrase inhibitors has largely concentrated on other structural classes. researchgate.netmdpi.comscielo.br

Anthelmintic Activity of Cinnoline Derivatives

Helminth infections pose a significant global health challenge, and the emergence of drug resistance necessitates the discovery of new anthelmintic agents. The cinnoline scaffold has been identified as a promising starting point for the development of such agents.

Specifically, derivatives of 4-aminocinnoline-3-carboxamide have been synthesized and evaluated for their ability to combat parasitic worms. In one study, a series of novel cinnoline benzimidazoles were synthesized from 7-chloro-4-aminocinnoline-3-carboxamide. researchgate.net These compounds, specifically substituted 4-(p-amino benzimidazole) cinnoline-3-carboxamides, were tested for their anthelmintic activity and demonstrated moderate to good efficacy. researchgate.netscielo.br

Another study focused on cinnoline derivatives condensed with an imidazole (B134444) moiety. nih.gov Four of the synthesized cinnoline-imidazole derivatives exhibited potent anthelmintic activity. The activity was measured by the time taken to cause paralysis and death of the worms, with these compounds showing significantly better results than the standard drug, mebendazole. nih.gov

The research findings for a selection of these compounds are detailed in the table below.

| Compound Series | Observation | Reference |

| Substituted 4-(p-amino benzimidazole) Cinnoline-3-carboxamides | Moderate to good anthelmintic activity observed. | researchgate.netscielo.br |

| Cinnoline-imidazole derivatives | Exhibited potent anthelmintic activity, with shorter paralysis and death times for worms compared to mebendazole. | nih.gov |